2-Monomyristin

Descripción

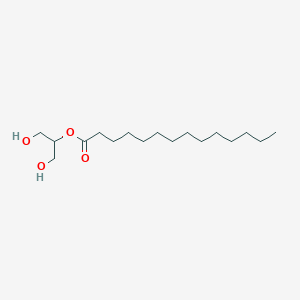

Structure

2D Structure

Propiedades

IUPAC Name |

1,3-dihydroxypropan-2-yl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,18-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIMZSOUQXNWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058699 | |

| Record name | 2-Myristoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3443-83-2 | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl tetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Myristoyl glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE120461I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Pathways of 2 Monomyristin

Regioselective Enzymatic Synthesis

Enzymatic synthesis offers a powerful and highly selective route to 2-Monomyristin, largely overcoming the difficulties associated with controlling regioselectivity in classical chemical methods. scitcentral.com The use of specific lipases allows for targeted reactions on the glycerol (B35011) backbone, leading to the desired 2-monoacylglycerol isomer.

Enzymatic Hydrolysis of Trimyristin (B1681580)

A prominent method for producing this compound is through the regioselective enzymatic hydrolysis of its corresponding triglyceride, trimyristin. mdpi.com In this process, a lipase (B570770) selectively cleaves the ester bonds at the primary sn-1 and sn-3 positions of the glycerol backbone, leaving the ester bond at the secondary sn-2 position intact. This results in the formation of this compound and two equivalents of myristic acid.

The general reaction scheme is as follows: Trimyristin + 2 H₂O --(Lipase)--> this compound + 2 Myristic Acid

This approach is valued for its directness, starting from a readily available triglyceride. The success of this method hinges on the specificity of the enzyme used. jst.go.jp

Role of Lipases in Regioselectivity (e.g., Thermomyces lanuginosus lipase)

The key to the successful enzymatic synthesis of this compound lies in the selection of a lipase with high sn-1,3 regioselectivity. researchgate.netresearchgate.net The lipase from Thermomyces lanuginosus (TLL), often immobilized and referred to as TLIM, is a frequently cited catalyst for this transformation. mdpi.comresearchgate.net This enzyme exhibits a strong preference for hydrolyzing the ester bonds at the outer (sn-1 and sn-3) positions of a triglyceride, making it ideal for the production of sn-2 monoacylglycerols. researchgate.netlareferencia.info

The immobilization of TLL on various supports can further modulate its activity and regioselectivity. scitcentral.comresearchgate.net For instance, immobilization on hydrophobic supports like those containing divinylbenzene (B73037) or octadecyl groups has been shown to influence whether the lipase acts with strict 1,3-regioselectivity or becomes non-regioselective. researchgate.netresearchgate.net This highlights the importance of biocatalyst engineering in tailoring the enzyme's properties for a specific synthetic goal. The use of sn-1,3-regiospecific lipases is a general strategy for producing 2-monoacylglycerols from various oils and fats through ethanolysis or hydrolysis. jst.go.jpjst.go.jp

Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Specificity

Achieving high yields and specificity in the enzymatic synthesis of this compound requires careful optimization of several reaction parameters. mdpi.comnih.gov Key factors that influence the outcome of the biocatalytic process include:

Temperature: In one documented synthesis, the hydrolysis of trimyristin using TLIM was conducted at 308 K (35°C). mdpi.com

Solvent: The choice of solvent is critical for solubilizing both the substrate (trimyristin) and influencing enzyme activity. Dry ethanol (B145695) has been used as a reaction medium. mdpi.com The use of tert-butanol (B103910) has also been suggested for improving solubility in other lipase-catalyzed esterifications.

Reaction Time: A reaction time of 24 hours has been reported for the enzymatic hydrolysis of trimyristin to this compound. mdpi.com

Enzyme Load: The amount of lipase catalyst relative to the substrate is a crucial parameter. One study used 0.38 g of TLIM for 0.75 g of trimyristin. mdpi.com

Water Activity: In enzymatic reactions in organic media, the amount of water present (water activity) can significantly impact enzyme stability, activity, and the potential for side reactions like acyl migration. researchgate.net

One specific protocol for the synthesis of this compound involved dissolving trimyristin in dry ethanol and incubating the mixture with TLIM. mdpi.com Following the reaction, the enzyme was filtered out, and the product was purified. This process yielded 18% of this compound. mdpi.com While effective in demonstrating the principle, this yield suggests that further optimization is necessary for industrial-scale production.

Below is an interactive table summarizing the reaction conditions from a reported synthesis of this compound.

| Parameter | Value |

| Substrate | Trimyristin |

| Enzyme | Thermomyces lanuginosus lipase (TLIM) |

| Temperature | 308 K (35°C) |

| Solvent | Dry Ethanol |

| Reaction Time | 24 hours |

| Yield | 18% |

Chemical Synthesis Approaches

While enzymatic methods offer high selectivity, chemical synthesis provides alternative routes to monoacylglycerol derivatives, including this compound. These methods often involve multiple steps, including transesterification and the use of protecting groups to control the site of acylation.

Transesterification Reactions for Monoacylglycerol Derivatives

Transesterification is a widely used chemical method for the synthesis of monoacylglycerols. jst.go.jpglobalresearchonline.net This can involve the reaction of a fatty acid ester, such as ethyl myristate or methyl myristate, with glycerol. jst.go.jpresearchgate.net However, the direct reaction of a fatty acid ester with glycerol typically leads to a mixture of 1- and 2-monoacylglycerols, as well as di- and triglycerides, due to the similar reactivity of the primary and secondary hydroxyl groups of glycerol under standard chemical catalysis. akjournals.com

To achieve selectivity for the 2-position, strategies often involve the use of protected glycerol derivatives, as discussed in the following section. The transesterification of fatty acid methyl esters with glycerol is a common pathway, with both starting materials being derivable from the transesterification of vegetable oils. jst.go.jp

Protection and Deprotection Strategies in Glycerol Chemistry

To direct the acylation to the sn-2 position of glycerol in a chemical synthesis, protection and deprotection strategies are essential. globalresearchonline.netakjournals.com This multi-step approach involves:

Protection: The two primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol are selectively protected. A common protecting group for this purpose is the isopropylidene group, which forms a 1,3-dioxane (B1201747) ring with the primary hydroxyls. However, the more common strategy for synthesizing 1-monoacylglycerols involves protecting the sn-1 and sn-2 hydroxyls of glycerol using acetone (B3395972) to form 1,2-O-isopropylidene glycerol (solketal). researchgate.netlookchem.com For the synthesis of 2-monoacylglycerols, a different set of protecting groups would be required to leave the sn-2 hydroxyl available for acylation while the sn-1 and sn-3 hydroxyls are blocked. More complex multi-step procedures using various protecting groups like para-methoxybenzyl (PMB) and tert-butyldimethylsilyl (TBS) have been described for the stereospecific synthesis of related glycerol derivatives, illustrating the complexity of controlling glycerol chemistry. nih.gov

Acylation: The remaining free hydroxyl group (in this case, the sn-2 hydroxyl) is then esterified with myristic acid or an activated derivative like myristoyl chloride.

Deprotection: The protecting groups on the sn-1 and sn-3 hydroxyls are removed to yield the final this compound product. Acidic conditions, for example using an acid resin like Amberlyst-15, are often employed for the deprotection of acetal-based protecting groups. researchgate.net

This protection-acylation-deprotection sequence allows for the regiocontrolled synthesis of this compound, although it increases the number of synthetic steps compared to the direct enzymatic hydrolysis of trimyristin. globalresearchonline.netakjournals.com

Scalable Industrial Production Methods

The industrial-scale production of this compound primarily relies on chemoenzymatic processes that offer high selectivity and operate under mild conditions. A prominent method is the enzymatic alcoholysis or hydrolysis of trimyristin, the triglyceride of myristic acid.

This process utilizes sn-1,3-regioselective lipases, which selectively cleave the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. metabolomicsworkbench.org The lipase from Thermomyces lanuginosa (TLIM) is a commonly used catalyst for this transformation. metabolomicsworkbench.orgfishersci.ca In a typical procedure, trimyristin is dissolved in a solvent like dry ethanol and incubated with the lipase. metabolomicsworkbench.orgfishersci.ca The reaction selectively hydrolyzes the ester groups at the outer positions of the triglyceride, yielding this compound. fishersci.ca

For broader applications and scalability, similar methods are applied to natural oils rich in various fatty acids, such as fish oils. thegoodscentscompany.comfishersci.com The synthesis of 2-monoacylglycerols (2-MAGs) from these oils can be performed in different types of reactors, including stirred tank reactors (STR) and packed bed reactors (PBR). thegoodscentscompany.comfishersci.com Research has shown that using an STR can result in high yields of 2-MAGs, and this system has been successfully scaled up, demonstrating its industrial viability. thegoodscentscompany.com For instance, the ethanolysis of triglycerides catalyzed by lipases like Novozym 435 can achieve high yields, although factors such as water content must be controlled to prevent the formation of free fatty acids, which can complicate purification. thegoodscentscompany.com

Purification of the resulting this compound from the reaction mixture, which contains by-products like fatty acid ethyl esters and unreacted triglycerides, is a critical step. metabolomicsworkbench.orgthegoodscentscompany.com Common laboratory-scale purification techniques include preparative thin-layer chromatography (PTLC). metabolomicsworkbench.orgfishersci.ca For larger scales, methods such as solvent extraction with ethanol and hexane (B92381) or silica (B1680970) gel chromatography are employed. thegoodscentscompany.com

Table 1: Chemoenzymatic Synthesis of 2-Monoacylglycerols

| Starting Material | Catalyst | Reactor Type | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Trimyristin | Thermomyces lanuginosa lipase (TLIM) | Batch | Dry ethanol, 308 K, 24 h | 18% (this compound) | metabolomicsworkbench.orgfishersci.ca |

| Fish Oils (e.g., Cod liver, Tuna) | Novozym 435 | Stirred Tank Reactor (STR) | Discontinuous mode | 63-65% (Total 2-MAGs) | thegoodscentscompany.com |

Synthetic Routes to Positional Isomers and Analogues for Comparative Research

The synthesis of positional isomers, such as 1-Monomyristin, and analogues like 2-Monopalmitin, is essential for research comparing the influence of the acyl group's position and chain length on the compound's properties. fishersci.cafishersci.fifishersci.no

Synthesis of 1-Monomyristin (Positional Isomer)

The synthesis of 1-Monomyristin requires a different strategy involving the use of protecting groups to ensure the myristoyl group is attached specifically to the sn-1 position. fishersci.cafishersci.fi This multi-step chemical synthesis proceeds as follows:

Protection of Glycerol: The sn-2 and sn-3 hydroxyl groups of glycerol are protected by reacting it with acetone, typically using p-toluenesulfonic acid as a catalyst. This reaction forms 1,2-O-isopropylidene glycerol, a ketal derivative where only the primary hydroxyl group at the sn-1 position is available for reaction. fishersci.ca

Transesterification: The protected glycerol is then reacted with ethyl myristate in a transesterification reaction under basic conditions to form isopropylidene glycerol myristate. fishersci.ca

Deprotection: Finally, the isopropylidene protecting group is removed by hydrolysis using a solid acid catalyst, such as Amberlyst-15, to yield the final 1-Monomyristin product. fishersci.cafishersci.fi

This method provides a high yield of the desired 1-monoacylated product. fishersci.ca

Synthesis of 2-Monopalmitin (Analogue)

The synthesis of analogues with different fatty acid chains, such as 2-Monopalmitin (which contains palmitic acid instead of myristic acid), follows a chemoenzymatic route analogous to that of this compound. fishersci.ca The process starts with the corresponding triglyceride, tripalmitin, which is subjected to selective hydrolysis using the sn-1,3-regioselective lipase from Thermomyces lanuginosa (TLIM). fishersci.ca This yields 2-Monopalmitin, which can then be used for comparative studies against this compound. fishersci.ca

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 137938 |

| 1-Monomyristin | 79050 |

| Trimyristin | 11148 |

| Glycerol | 753 |

| Myristic acid | 11005 |

| Ethanol | 702 |

| 1,2-O-Isopropylidene glycerol (racemic) | 7497 |

| Ethyl myristate | 31283 |

| Acetone | 180 |

| Amberlyst-15 | 170197 |

| 2-Monopalmitin | 123409 |

| Tripalmitin | 11147 |

| Thermomyces lanuginosa lipase (TLIM) | Not applicable |

Advanced Analytical Characterization in 2 Monomyristin Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable tools for the structural confirmation of 2-Monomyristin, providing insights into its chemical bonding and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the detailed structural analysis of this compound, enabling the confirmation of the ester bond formation and its specific location at the sn-2 position. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are utilized to provide a comprehensive picture of the molecule's carbon-hydrogen framework. nih.govmdpi.comresearchgate.net

In ¹H-NMR analysis of this compound, specific signals confirm the presence of key protons within the molecule. For instance, a signal at approximately 0.85 ppm is indicative of the terminal methyl (-CH₃) group of the myristic acid chain, while a signal around 4.19 ppm corresponds to the protons of the primary hydroxyl groups (-CH₂-OH) of the glycerol (B35011) backbone.

¹³C-NMR spectroscopy provides complementary information by detecting the carbon atoms in different chemical environments. savemyexams.com For this compound, a characteristic signal at about 70.34 ppm is assigned to the carbon atom of the secondary alcohol group (-CH-OH), and a signal at approximately 174.63 ppm confirms the presence of the ester carbonyl group (-COO-). The specific chemical shifts observed in both ¹H and ¹³C-NMR spectra are crucial for distinguishing the 2-isomer from the 1-isomer.

| Technique | Observed Chemical Shifts (ppm) | Assignment |

| ¹H-NMR | 0.85 | Terminal -CH₃ of myristic acid chain |

| 4.19 | -CH₂-OH protons of glycerol | |

| ¹³C-NMR | 70.34 | -CH-OH carbon of glycerol |

| 174.63 | Ester -COO- carbon |

Table 1: Characteristic NMR Data for this compound.

The collective data from ¹H and ¹³C-NMR analyses provide unequivocal evidence for the successful synthesis and structural identity of this compound. nih.govmdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. wikipedia.orglibretexts.orgmdpi.com In the analysis of this compound, FTIR spectroscopy is employed to confirm the presence of hydroxyl (-OH) and ester (C=O) functional groups, which are characteristic of its monoacylglycerol structure. nih.govmdpi.comresearchgate.net

The FTIR spectrum of this compound exhibits distinct absorption bands that correspond to specific molecular vibrations. A broad absorption peak observed around 3425 cm⁻¹ is attributed to the O-H stretching vibrations of the two free hydroxyl groups on the glycerol backbone. The presence of a strong absorption band at approximately 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group, confirming the esterification of myristic acid to the glycerol molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretching | 3425 |

| C=O Stretching (Ester) | 1735 |

Table 2: Key FTIR Absorption Bands for this compound.

The combination of these characteristic peaks in the FTIR spectrum provides strong evidence for the formation of this compound and is a crucial step in its analytical characterization. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Mass Spectrometry-Based Characterization

Mass spectrometry techniques are vital for determining the molecular weight and fragmentation patterns of this compound, further confirming its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cabidigitallibrary.org It is a key method for the analysis and purity assessment of this compound. nih.govmdpi.comresearchgate.net In this technique, the sample is first vaporized and separated into its components in the gas chromatograph before being detected by the mass spectrometer.

The mass spectrum of this compound provides information about its molecular weight and characteristic fragmentation pattern. nih.govmdpi.com The NIST Mass Spectrometry Data Center has documented the GC-MS data for this compound, listing a total of 115 peaks in its main library spectrum. nih.gov The fragmentation pattern is unique to the molecule and can be used for its definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. nih.govmdpi.comresearchgate.netcabidigitallibrary.org LC-MS is particularly useful for the analysis of thermally labile or non-volatile compounds like this compound, where GC-MS may not be suitable.

The purity of synthesized this compound can be confirmed by the presence of a single peak in the liquid chromatogram. nih.govmdpi.com The subsequent mass spectrum provides the molecular weight of the compound and its fragmentation data, which corresponds to the expected structure of this compound. nih.govmdpi.com

Bidimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) is an advanced analytical technique that offers enhanced separation capacity and sensitivity, making it a valuable tool in the field of metabolomics. This technique can be applied to the comprehensive analysis of complex biological samples to identify and quantify a wide range of metabolites, including monoacylglycerols like this compound. The high peak capacity and resolution of GCxGC-TOFMS allow for the separation of isomeric compounds and the detection of low-abundance metabolites that may not be resolved by conventional GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Chromatographic Purification and Purity Assessment

The isolation and purification of this compound from reaction mixtures, which may contain unreacted starting materials like myristic acid and glycerol, as well as byproducts such as 1-monomyristin, trimyristin (B1681580), and various diacylglycerols, is a critical step in its research and application. mdpi.comunit.no Chromatographic techniques are fundamental to achieving high purity of the target compound. The assessment of this purity is subsequently confirmed using precise analytical methods.

Preparative Thin Layer Chromatography (PTLC)

Preparative Thin Layer Chromatography (PTLC) serves as a valuable method for the purification of this compound on a small scale. mdpi.com This technique operates on the principle of separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (an eluting solvent). gpi.ac.in

In a typical PTLC procedure for purifying this compound, the crude reaction mixture is applied as a narrow band near the bottom of a silica (B1680970) gel plate. mdpi.comrochester.edu The plate is then placed in a sealed chamber containing a suitable solvent system, which acts as the mobile phase. The selection of the eluent is crucial; an ideal solvent system provides a good separation between this compound and other components, often determined through preliminary analytical TLC trials. rochester.edu For instance, a mobile phase consisting of a mixture of chloroform, acetone (B3395972), and methanol (B129727) has been utilized in the purification of similar monoacylglycerols. jst.go.jp

As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates, resulting in their separation into distinct bands. gpi.ac.in After development, the separated bands can be visualized, often using a non-destructive method like UV light if the compounds are UV-active, or by brief exposure to iodine vapor. rochester.edu The band corresponding to this compound is identified, marked, and then physically scraped from the plate. The pure compound is subsequently recovered by eluting it from the collected silica with a polar solvent like ethyl acetate. rochester.edu Following purification by PTLC, the chemical structure and purity of this compound are typically confirmed through spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comresearchgate.net

Table 1: General Parameters for Preparative Thin Layer Chromatography

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 coated on an aluminum or glass plate. | mdpi.com |

| Plate Dimensions | Typically 20 cm x 20 cm for preparative scale. | rochester.edu |

| Sample Application | Applied as a concentrated solution in a thin line near the bottom edge of the plate. | rochester.edu |

| Mobile Phase (Eluent) | Solvent system optimized to achieve separation (e.g., mixtures of hexane (B92381), ethyl acetate, chloroform, acetone, methanol). | jst.go.jpchemcoplus.co.jp |

| Visualization | UV light (254 nm) or staining reagents (e.g., iodine vapor). | rochester.edu |

| Recovery | The desired band is scraped from the plate and the compound is extracted from the adsorbent with a suitable solvent. | rochester.edu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound, and it is instrumental in assessing its purity with high precision. mdpi.comijtsrd.com HPLC offers superior resolution and sensitivity compared to TLC. ijtsrd.com The purity of synthesized this compound can be effectively confirmed by the presence of a single, sharp peak in the liquid chromatogram. mdpi.com

For the analysis of this compound, reversed-phase HPLC is commonly employed. gerli.com In this mode, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a more polar solvent mixture. Before analysis, samples may undergo a preliminary purification step, such as solid-phase extraction (SPE) or TLC, to remove interfering substances like free fatty acids, diacylglycerols, and triacylglycerols, which could otherwise complicate the chromatogram. gerli.com

A specific HPLC method for separating 2-monoglyceride species involves a reversed-phase column eluted with a mobile phase of acetonitrile (B52724) and acidified water. gerli.com Detection is often accomplished using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), which are well-suited for analyzing lipids that lack a strong UV chromophore. gerli.com Purity levels greater than 95% can be confirmed using HPLC analysis. larodan.com

The development of a robust HPLC method requires careful optimization of several parameters, including the choice of column, mobile phase composition (including pH and solvent ratios), column temperature, and flow rate, to achieve the desired separation efficiency and peak shape. sigmaaldrich.com

Table 2: Example of HPLC Conditions for 2-Monoacylglycerol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Mode | Reversed-Phase HPLC | gerli.com |

| Column | Zorbax Eclipse XDB-C18 | researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and water. | gerli.comresearchgate.net |

| Flow Rate | 1.0 mL/min | gerli.com |

| Column Temperature | 30 °C | gerli.com |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS). | gerli.com |

| Reported Retention Time | 17.4 minutes for this compound under specific HPLC-MS conditions. | researchgate.net |

Biological Activities and Molecular Mechanisms of 2 Monomyristin

Antimicrobial Efficacy and Spectrum

2-Monomyristin has demonstrated significant antimicrobial properties, with its activity varying against different types of microorganisms.

Antibacterial Activity against Specific Pathogens

The compound has shown a broad spectrum of antibacterial action, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Research has shown that this compound is active against several Gram-positive bacteria. At a concentration of 0.50%, it exhibited higher antibacterial activity against Staphylococcus aureus compared to the positive control. nih.gov Studies have also investigated its efficacy against Bacillus subtilis and Aggregatibacter actinomycetemcomitans. nih.govresearchgate.net It is important to note that its isomer, 1-Monomyristin, has shown even higher activity against S. aureus and A. actinomycetemcomitans. nih.govresearchgate.netnih.gov

**Antibacterial Activity of this compound against *S. aureus***

| Concentration | Inhibition Zone (mm) |

|---|---|

| 0.25% | 23.0 |

| 0.50% | 20.0 |

| 1.00% | 13.0 |

| 5.00% | 13.0 |

| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 6.6 |

Data sourced from a 2018 study on monoacylglycerol derivatives.

This compound has demonstrated particularly high antibacterial activity against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.netnih.gov Notably, at a concentration of 0.25%, this compound showed a greater zone of inhibition against E. coli than the positive control agent used in the study. nih.gov This suggests a potent bactericidal or bacteriostatic effect on this specific pathogen.

**Antibacterial Activity of this compound against *E. coli***

| Concentration | Inhibition Zone (mm) |

|---|---|

| 0.25% | 34.0 |

| 0.50% | 29.5 |

| 1.00% | 22.0 |

| 5.00% | 21.0 |

| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 12.5 |

Data sourced from a 2018 study on monoacylglycerol derivatives.

Gram-Positive Bacteria (Staphylococcus aureus, Bacillus subtilis, Aggregatibacter actinomycetemcomitans)

Antifungal Activity against Fungal Pathogens (Candida albicans)

The antifungal activity of this compound against Candida albicans appears to be less pronounced compared to its antibacterial effects. Research indicates that while the monomyristin (B46450) compounds, in general, show some antifungal activity, the 1-monomyristin isomer demonstrates significantly more potent action against C. albicans. nih.govresearchgate.net In comparative studies, this compound did not show significant antifungal activity at the tested concentrations.

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound are primarily attributed to its interaction with and disruption of microbial cell structures.

Disruption of Microbial Cell Membrane Lipid Bilayer

The primary mechanism by which this compound exerts its antimicrobial effects is through the disruption of the lipid bilayer of the microbial cell membrane. Its amphiphilic nature allows it to insert into the cell membrane, leading to an increase in membrane permeability and the subsequent leakage of essential cellular components, which ultimately results in cell lysis and death. The hydroxyl groups within the molecule are thought to interact with components of the bacterial cell wall, contributing to this disruptive process. This mechanism of action is a common feature among antimicrobial lipids and highlights the potential of this compound as an effective antimicrobial agent.

Increased Membrane Permeability and Leakage of Cellular Contents

This compound has been shown to disrupt the lipid bilayer of microbial cell membranes, a key factor in its antibacterial and antifungal properties. This disruption leads to an increase in membrane permeability, causing the leakage of essential cellular contents and ultimately resulting in cell lysis and death. The amphiphilic nature of monoglycerides (B3428702) like this compound allows them to interact with the cell membrane, leading to the formation of pores that destabilize the membrane and disrupt the ionic balance. researchgate.net This mechanism is a critical aspect of its antimicrobial action.

The process involves the penetration of the outer membrane and subsequent destruction of the inner phospholipid bilayer. This action dissipates the proton motive force, further contributing to increased membrane permeability and the leakage of intracellular materials. researchgate.net The ability of this compound to permeate the inner membranes of bacteria underscores its effectiveness as an antimicrobial agent. researchgate.net

Interaction with Membrane Components (e.g., Hydroxyl Groups with Cell Wall/Ergosterol)

The interaction of this compound with specific components of the cell membrane is crucial to its biological activity. The hydroxyl groups within the this compound molecule can interact with components of the bacterial cell wall, contributing to cell lysis. In fungi, a primary target is ergosterol (B1671047), a key component of the fungal cell membrane. The lipophilic acyl group of monoglycerides is thought to interact with ergosterol via van der Waals forces. researchgate.net

This interaction is believed to be similar to that of polyene antifungal agents. researchgate.net The hydroxyl groups of monoglycerides can also form hydrogen bonds with other polar components of the fungal cell wall, such as glucans and chitins, which further aids in the lysis of the cell membrane. researchgate.net It has been suggested that the free sn-2 and sn-3 hydroxyl groups of the related 1-monomyristin are important for its interaction with fungal ergosterol, leading to the disruption of membrane function and cell lysis. mdpi.com

Consequences on Membrane-Related Cellular Functions (e.g., Electron Transport, Oxidative Phosphorylation)

The disruption of the cell membrane's integrity by this compound has significant consequences for vital membrane-associated cellular processes, including the electron transport chain and oxidative phosphorylation. These processes are fundamental for cellular energy production (ATP synthesis) and are located in the inner mitochondrial membrane in eukaryotes and the cell membrane in prokaryotes. khanacademy.orgnih.gov

By increasing the permeability of the membrane to protons, this compound can uncouple oxidative phosphorylation from electron transport. libretexts.org This "leaky" membrane provides an alternative route for protons to re-enter the mitochondrial matrix or cytoplasm, bypassing ATP synthase. libretexts.org This dissipation of the proton gradient, which is the driving force for ATP synthesis, effectively halts the production of ATP through chemiosmosis. khanacademy.orgsavemyexams.com The disruption of the electron transport chain itself can also occur, further compromising the cell's ability to generate energy and leading to cell death.

Cellular Bioactivity in Mammalian Systems

Anti-Proliferative Effects on Carcinoma Cell Lines (e.g., Human Cervical Carcinoma HeLa cells)

This compound has demonstrated anti-proliferative effects against certain cancer cell lines. Specifically, studies have investigated its impact on human cervical carcinoma (HeLa) cells. jmatonline.comthaiscience.info Research has shown that long-chain monoglycerides, including monomyristin, can inhibit the growth of HeLa cells in a dose-dependent manner. jmatonline.comthaiscience.info

Interestingly, these monoglycerides, including this compound, have shown specificity in their cytotoxic effects, being more potent against cancer cells like HeLa while exhibiting low or no toxicity to normal cells, such as Vero cells, even at high concentrations. jmatonline.comthaiscience.infonih.govresearchgate.net This selective cytotoxicity highlights its potential as a targeted anti-cancer agent.

| Cell Line | Effect of this compound | Reference |

| Human Cervical Carcinoma (HeLa) | Dose-dependent growth inhibition | jmatonline.comthaiscience.info |

| Vero (normal cells) | Low to no cytotoxicity | jmatonline.comthaiscience.info |

Induction of Apoptosis Signaling Pathways (e.g., Caspase-3 Activation)

The anti-proliferative activity of this compound is linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. jmatonline.comthaiscience.info A key event in the apoptotic process is the activation of a family of proteases called caspases. mdpi.com Specifically, treatment with monoglycerides, including monomyristin, has been shown to increase the activity of caspase-3, a crucial executioner caspase in the apoptotic cascade. jmatonline.comthaiscience.info

The induction of apoptosis by this compound in HeLa cells has been confirmed through various assays, including the detection of increased caspase-3 activity and the observation of DNA laddering, a hallmark of apoptotic cell death. jmatonline.comthaiscience.info Studies suggest that this apoptosis induction occurs via the intrinsic mitochondrial pathway. nih.govresearchgate.net This pathway involves the release of cytochrome c from the mitochondria, which then activates the caspase cascade, ultimately leading to the execution of apoptosis. researchgate.netnih.gov

| Apoptotic Marker | Observation in HeLa Cells Treated with Monomyristin | Reference |

| Caspase-3 Activity | Significantly increased | jmatonline.comthaiscience.info |

| DNA Laddering | Demonstrated | jmatonline.comthaiscience.info |

Anti-inflammatory Potential and Associated Pathways

Beyond its antimicrobial and anti-cancer activities, this compound is also recognized for its anti-inflammatory potential. researchgate.net While specific mechanistic studies on this compound are emerging, the anti-inflammatory properties of related compounds often involve the modulation of key signaling pathways that regulate the inflammatory response.

A central pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.govscielo.br In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govscielo.br Compounds with anti-inflammatory effects often work by inhibiting the activation of NF-κB, thereby reducing the production of these inflammatory mediators. scielo.br It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism, although more direct research is needed. The ability to suppress the production of pro-inflammatory cytokines is a key indicator of anti-inflammatory potential. jpionline.org

Modulation of Inflammatory Biomarkers

Direct research on this compound's specific effects on inflammatory biomarkers is limited. However, its presence in substances with known anti-inflammatory properties and studies on the broader class of monoglycerides provide significant insights.

This compound has been identified as a bioactive component in the oil of Nigella sativa, commonly known as black seed. guidetopharmacology.orglipidmaps.org Extracts of N. sativa have demonstrated considerable anti-inflammatory potential, showing a capacity to reduce levels of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). guidetopharmacology.orglipidmaps.org The extract is also known to lower other inflammatory mediators like cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2). lipidmaps.org While these effects are attributed to the entire extract, the presence of this compound within it is noteworthy.

Studies on the general class of mono- and diglycerides (MDG) have shown that their inclusion in broiler diets can lead to a decrease in the gene expression or protein concentration of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and interferon-gamma (IFN-γ). wikipedia.org Furthermore, research on monoglycerides isolated from the brown alga Sargassum sagamianum indicated an effective inhibition of COX-2 activity, a critical enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923). lipidmaps.org For instance, monolaurin (B1671894), a monoglyceride derived from lauric acid, is recognized for its anti-inflammatory properties. wikipedia.org

Table 1: Potential Influence of the Monoglyceride Class on Inflammatory Biomarkers

| Biomarker Category | Specific Biomarker | Observed Effect of Monoglycerides |

|---|---|---|

| Pro-inflammatory Cytokines | TNF-α | Decrease wikipedia.org |

| IL-6 | Decrease wikipedia.org | |

| IL-1β | Decrease wikipedia.org | |

| IFN-γ | Decrease wikipedia.org | |

| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition lipidmaps.org |

This table summarizes findings for the broader class of monoglycerides, as direct data for this compound is limited.

Involvement in Inflammation-Related Signaling Pathways

The molecular pathways through which this compound may exert its influence on inflammation are complex and appear to be interconnected with general lipid metabolism.

The anti-inflammatory effects of Nigella sativa extract, which contains this compound, are linked to the inhibition of key inflammatory signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. guidetopharmacology.orglipidmaps.org These pathways are central regulators of the expression of numerous pro-inflammatory genes. lipidmaps.orgnih.gov

A significant mechanism involves the enzyme monoacylglycerol lipase (B570770) (MAGL), which is responsible for the breakdown of 2-monoacylglycerols. wikipedia.orgwikipedia.org MAGL hydrolyzes 2-monoacylglycerols, such as this compound's close structural relative 2-arachidonoylglycerol (B1664049) (2-AG), into fatty acids like arachidonic acid. wikipedia.org Arachidonic acid is a primary precursor for the synthesis of prostaglandins, which are potent drivers of inflammation. wikipedia.org Therefore, the activity of MAGL on 2-monoacylglycerols is a step in a pro-inflammatory cascade.

Consequently, the inhibition of MAGL has emerged as a therapeutic strategy for reducing inflammation. wikipedia.orgfishersci.ca By blocking MAGL, the levels of 2-monoacylglycerols are maintained, and the production of arachidonic acid and subsequent inflammatory prostaglandins is reduced. wikipedia.org This anti-inflammatory effect has been observed to be independent of cannabinoid receptor signaling but is linked to the induction of autophagy in macrophages. wikipedia.orgfishersci.ca

Furthermore, studies on non-endocannabinoid 2-monoacylglycerols suggest a potential role for other signaling pathways. These lipids may be involved in the activation of G protein-coupled receptor 119 (GPR119) and the transcription factor peroxisome proliferator-activated receptor alpha (PPARα), the latter of which is a known target for managing intestinal inflammation. citeab.com

Table 2: Potential Involvement of 2-Monoacylglycerols in Signaling Pathways

| Signaling Pathway | Role/Effect related to 2-Monoacylglycerols |

|---|---|

| Monoacylglycerol Lipase (MAGL) Pathway | 2-monoacylglycerols are substrates for MAGL, which produces pro-inflammatory precursors. Inhibition of MAGL is anti-inflammatory. wikipedia.orgwikipedia.org |

| NF-κB Pathway | Extracts containing this compound have been shown to inhibit this pathway. guidetopharmacology.orglipidmaps.org |

| MAPK Pathway | Extracts containing this compound have been shown to inhibit this pathway. guidetopharmacology.orglipidmaps.org |

| PPARα Pathway | Potential activation by related lipid molecules, representing a target for anti-inflammatory action. citeab.com |

This table outlines pathways influenced by the broader 2-monoacylglycerol class, highlighting the context in which this compound's activity can be understood.

Structure Activity Relationship Sar and Regioisomeric Investigations

Influence of Acyl Positional Isomerism (sn-1 vs. sn-2) on Biological Activity

The location of the myristoyl group on the glycerol (B35011) molecule significantly impacts the biological effects of monomyristin (B46450). The two primary positional isomers are 1-Monomyristin (sn-1) and 2-Monomyristin (sn-2). Research indicates that these regioisomers exhibit differential antimicrobial activities. nih.govresearchgate.net

Specifically, this compound has demonstrated pronounced antibacterial activity against Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net This enhanced efficacy is thought to stem from its ability to more effectively disrupt the fluidity of the microbial cell membrane's lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately cell lysis.

Conversely, 1-Monomyristin shows greater efficacy against certain Gram-positive bacteria like Staphylococcus aureus and Aggregatibacter actinomycetemcomitans. nih.govresearchgate.net It is proposed that the sn-1 isomer can establish more effective interactions with the bacterial cell wall. nih.gov Furthermore, studies have revealed that only 1-Monomyristin exhibits significant antifungal activity, particularly against Candida albicans. nih.govresearchgate.net This specificity is attributed to the presence of free hydroxyl groups at the sn-2 and sn-3 positions, which are believed to interact with ergosterol (B1671047) in the fungal cell membrane.

The differential activity between the sn-1 and sn-2 isomers highlights the critical role of the acyl position in determining the antimicrobial spectrum and potency of monoacylglycerols.

Effect of Fatty Acid Chain Length on Antimicrobial Efficacy (e.g., C14 vs. C16)

The length of the fatty acid acyl chain is a crucial factor governing the antimicrobial properties of monoacylglycerols. The 14-carbon chain of myristic acid in this compound (C14) is considered to provide a favorable balance between hydrophobicity and solubility, which is essential for its antimicrobial action.

When compared to its longer-chain counterpart, 2-Monopalmitin (C16, derived from palmitic acid), this compound generally exhibits superior antibacterial and antifungal activities. nih.govresearchgate.net Studies have shown that while monomyristin derivatives are active, 2-monopalmitin displays no significant antibacterial or antifungal activity. nih.govresearchgate.net The increased hydrophobicity of the C16 chain in 2-Monopalmitin is thought to limit its aqueous solubility, which in turn may reduce its bioavailability and ability to interact effectively with microbial cell membranes. This suggests that an optimal fatty acid chain length is necessary for potent antimicrobial effects, with chain lengths longer than C14 potentially leading to diminished efficacy.

Role of Free Hydroxyl Groups in Bioactivity

The presence of free hydroxyl groups on the glycerol backbone is fundamental to the biological activity of this compound and other monoacylglycerols. In this compound, the hydroxyl groups are located at the sn-1 and sn-3 positions. These hydrophilic groups, in conjunction with the lipophilic fatty acid chain, confer an amphipathic character to the molecule, which is essential for its interaction with and disruption of microbial cell membranes.

The importance of these hydroxyl groups is further underscored in comparative studies. For instance, the antifungal activity of 1-Monomyristin is specifically linked to its free sn-2 and sn-3 hydroxyl groups, which are thought to interact with fungal ergosterol. Research comparing monomyristin to monosaccharide monomyristate derivatives has also indicated that the number of hydroxyl groups is an important factor for antibacterial activity against certain strains like S. aureus. mdpi.com The ability of these hydroxyl groups to form hydrogen bonds and interact with components of the cell membrane is a key aspect of their mechanism of action.

Comparative Studies with Other Monoacylglycerol Analogues (e.g., Monolaurin (B1671894), Monopalmitin)

Comparing this compound with other monoacylglycerol analogues provides valuable insights into its relative potency and spectrum of activity.

This compound vs. Monolaurin (C12): Monolaurin, a 12-carbon monoacylglycerol, is a well-studied antimicrobial agent. nih.gov While both monolaurin and monomyristin are effective, their activity can vary depending on the target microorganism. For instance, a strong synergistic antimicrobial effect has been observed when linoleic acid is combined with either monolaurin or monomyristin. nih.gov

This compound vs. Monopalmitin (C16): As previously discussed, this compound (C14) generally shows superior antimicrobial activity compared to 2-Monopalmitin (C16). nih.govresearchgate.net Studies have found that 2-Monopalmitin exhibits little to no antibacterial or antifungal activity, likely due to its reduced solubility and bioavailability associated with the longer C16 fatty acid chain. nih.govresearchgate.net

The following table summarizes the comparative antimicrobial activities based on research findings:

| Compound | Fatty Acid Chain | Target Microorganism | Observed Activity | Reference |

| This compound | C14 | Escherichia coli (Gram-negative) | High antibacterial activity | nih.govresearchgate.net |

| 1-Monomyristin | C14 | Staphylococcus aureus (Gram-positive) | High antibacterial activity | nih.govresearchgate.net |

| 1-Monomyristin | C14 | Candida albicans (Fungus) | Significant antifungal activity | nih.govresearchgate.net |

| 2-Monopalmitin | C16 | Bacteria and Fungi | No significant activity observed | nih.govresearchgate.net |

| Monolaurin | C12 | Various Bacteria | Effective antimicrobial, synergistic with linoleic acid | nih.gov |

These comparative analyses underscore that the C14 acyl chain of this compound, combined with the sn-2 position of the ester linkage, provides a unique and potent combination for specific antimicrobial applications, particularly against Gram-negative bacteria.

Enzymatic Interactions and Metabolic Fate of 2 Monomyristin

Interaction with Monoacylglycerol Lipases (MAGLs)

Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase responsible for the breakdown of monoacylglycerols into free fatty acids and glycerol (B35011). wikipedia.org This enzymatic action is crucial for terminating the signaling of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) and for regulating the levels of other signaling lipids. wikipedia.orgnih.gov

2-Monomyristin can serve as a substrate for monoacylglycerol lipases. Research on a recombinant MAGL from the bacterium Mycobacterium smegmatis (rMSMEG_0220) demonstrated that the enzyme hydrolyzes long-chain monoacylglycerols. In these studies, the enzyme showed activity on monomyristin (B46450), although its maximum activity was observed with monoolein, which was approximately twice as high. This indicates that while this compound is a substrate for this bacterial MAGL, the enzyme exhibits greater specificity for monoacylglycerols with different acyl chain properties.

Detailed kinetic parameters such as the Michaelis constant (K_m) and catalytic rate (k_cat), which together determine catalytic efficiency (k_cat/K_m), for the interaction between this compound and human MAGL are not extensively documented in the available literature. Such data is crucial for fully understanding the rate at which this compound is metabolized in human cells compared to endogenous substrates like 2-AG. nih.gov

While extensive research has been conducted on various inhibitors of MAGL to modulate endocannabinoid signaling, nih.govnih.govbiorxiv.orgmdpi.com specific studies focusing on this compound as an inhibitor are limited. However, research on its structural isomer, 1-Monomyristin, provides some insight. In a study investigating analogues of 1-arachidonoylglycerol, 1-Monomyristin was found to inhibit the activity of cytosolic MAGL.

The inhibitory potency was determined by its half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Table 1: Inhibition of Cytosolic MAGL by 1-Monomyristin

| Compound | Target Enzyme | IC50 Value |

|---|

This finding highlights that saturated monoacylglycerols with shorter acyl chains can interact with and inhibit MAGL. It is important to note that this data pertains to the 1-isomer, and equivalent inhibition studies specifically for this compound are not presently available.

Substrate Specificity and Catalytic Efficiency

Interaction with Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is another critical enzyme in the endocannabinoid system, primarily responsible for the degradation of fatty acid amides like anandamide. medchemexpress.com There is no direct evidence from the reviewed scientific literature to suggest that this compound interacts with or inhibits FAAH.

However, studies on its isomer, 1-Monomyristin, have shown inhibitory activity against FAAH. medchemexpress.comglpbio.com This compound was identified as an inhibitor of FAAH activity with a defined IC50 value.

Table 2: Inhibition of FAAH by 1-Monomyristin

| Compound | Target Enzyme | IC50 Value |

|---|

The distinction is significant, as the different positioning of the acyl chain (sn-1 vs. sn-2) can alter the molecule's shape and its ability to fit into the active site of an enzyme. The lack of data for this compound's interaction with FAAH underscores an area where further research is needed to fully characterize its pharmacological profile.

Integration into Cellular Lipid Metabolism and Signaling Pathways

The metabolic fate of this compound begins with its absorption and integration into the complex network of cellular lipid metabolism. As a 2-monoacylglycerol, it is a key product of the digestion of dietary fats. researchgate.net

Studies using a Caco-2 cell monolayer, a model for the human intestinal barrier, have shown that this compound is effectively taken up by cells from mixed micelles. The research indicated that the absorption rate is influenced by the acyl chain's structure, with this compound and 2-monopalmitin being transferred into the cells more rapidly than 2-monocaprin. Once inside the intestinal cells, these absorbed 2-monoacylglycerols are utilized in the monoacylglycerol pathway for the re-synthesis of triacylglycerols. These newly formed triacylglycerols were observed to accumulate within the Caco-2 cells, with their secretion into the basolateral medium beginning after two hours of incubation.

Upon hydrolysis by MAGL, this compound releases myristic acid, a saturated fatty acid. Myristic acid can then be activated to its CoA ester, myristoyl-CoA, which can enter various metabolic pathways. These include esterification into other lipids like phospholipids (B1166683) and triacylglycerols for energy storage or membrane synthesis, or it can undergo β-oxidation for energy production. While this compound itself is not identified as a primary signaling molecule, its breakdown product, myristic acid, and its role in the synthesis of complex lipids place it at a crossroads of cellular energy and structural lipid metabolism.

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 137938 |

| 1-Monomyristin | 11516 |

| Myristic acid | 11005 |

| Glycerol | 753 |

| Monoolein | 5497163 |

| 2-Arachidonoylglycerol | 5282182 |

| Anandamide | 5281969 |

| 2-Monopalmitin | 16219 |

| 2-Monocaprin | 107775 |

Translational Research Applications of 2 Monomyristin

Development of Novel Antimicrobial and Antifungal Therapeutic Agents

Research has highlighted the potential of 2-Monomyristin as a novel antimicrobial agent, demonstrating notable activity against specific bacterial strains. larodan.comnih.govmdpi.com Its mechanism of action is believed to involve the disruption of the microbial cell membrane's lipid bilayer, which leads to increased permeability, leakage of cellular contents, and ultimately cell death.

Studies have shown that this compound exhibits significant antibacterial effects, particularly against the Gram-negative bacterium Escherichia coli. larodan.comnih.govmdpi.com In one study, a 0.25% concentration of this compound produced a larger zone of inhibition against E. coli than a 1.00% concentration of the positive control, 4-isopropyl-3-methylphenol. nih.gov The compound also shows activity against the Gram-positive bacterium Staphylococcus aureus. larodan.comnih.govmedivac.it

The antimicrobial efficacy of monoacylglycerols is influenced by both the position of the acyl chain and its length. medivac.it For instance, this compound's isomer, 1-Monomyristin, has demonstrated superior activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, as well as more potent antifungal activity against Candida albicans. larodan.comnih.govmdpi.com Conversely, this compound shows higher activity against Escherichia coli. larodan.comnih.govmdpi.com This suggests that the specific isomeric form can be selected or developed for targeted therapeutic applications against different pathogens. While this compound itself has not shown significant action against fungi like C. albicans, its isomer 1-Monomyristin does, likely due to interaction with fungal ergosterol (B1671047). medivac.it

The promising antibacterial properties of monomyristin (B46450) compounds have led to further research, including the synthesis of derivatives like monosaccharide monomyristates, to develop new, potent, and biodegradable antimicrobial agents. jmir.orgmdpi.com

**Table 1: Antibacterial Activity of this compound Against E. coli and *S. aureus***

| Concentration of this compound | Inhibition Zone against E. coli (mm) | Inhibition Zone against S. aureus (mm) |

|---|---|---|

| 0.25% | 34.0 | 23.0 |

| 0.50% | 29.5 | 20.0 |

Data sourced from a 2018 study by Nurmala et al. published in Molecules. nih.gov

Application in Drug Delivery Systems (e.g., Nanoparticles)

The physicochemical properties of this compound make it a candidate for use in advanced drug delivery systems. As a monoacylglycerol, it has emulsifying properties which are valuable in pharmaceutical formulations. Although much of the specific research into nanoparticle encapsulation has focused on its isomer, 1-Monomyristin, or "monomyristin" in general, the findings have implications for this compound as well.

For instance, monomyristin has been successfully encapsulated into dextran-covered polylactide (PLA) nanoparticles. larodan.com This encapsulation was designed to overcome the poor water solubility of the lipid and enhance its efficacy. larodan.com Such nanoparticle systems are promising for delivering therapeutic agents. Furthermore, studies on Caco-2 cells, a model for the intestinal barrier, have shown that this compound is rapidly transferred into the cells from mixed micelles, suggesting its potential to enhance the absorption of lipid-based drug formulations.

The ability of phospholipids (B1166683) and similar molecules to form structures like micelles and liposomes is a cornerstone of many drug delivery platforms. medivac.it Given its structure and properties, this compound could be incorporated into such systems, including self-emulsifying drug delivery systems (SEDDS), which are designed to improve the solubility and bioavailability of poorly water-soluble drugs. mdpi.comresearchgate.netkjim.orgpackaginglaw.comfrontiersin.org

Biomarker Discovery in Clinical Metabolomics and Lipidomics

Lipidomics, the large-scale study of cellular lipid pathways and networks, is a powerful tool for discovering biomarkers for various diseases, including infectious and metabolic conditions. wikipedia.orgazolifesciences.com Alterations in the body's lipid profile can be indicative of pathogenic processes. wikipedia.orgihuican.org

Diagnostic Potential in Infectious Diseases (e.g., SARS-CoV-2)

Recent metabolomic studies have identified this compound as a potential biomarker for SARS-CoV-2 infection. An untargeted metabolomics analysis of exhaled breath condensate (EBC) from COVID-19 patients and healthy controls revealed significant changes in the lipid profile associated with the infection. nih.gov

In this study, both 1-Monomyristin and this compound were identified as potential biomarkers. nih.gov Their levels were found to be significantly downregulated in the EBC of COVID-19 patients compared to healthy subjects. nih.govmedivac.it Monoacylglycerols, including monomyristin, are known for their antiviral properties, and their decreased levels in infected patients may point to a protective role, suggesting their potential use in diagnostic or preventive strategies. nih.govmedivac.it The study highlighted that the combination of 1-monomyristin and another monoacylglycerol, monolaurin (B1671894), could effectively discriminate COVID-19 patients from healthy controls. medivac.it

Table 2: Monomyristin Isomers as Potential Biomarkers in Exhaled Breath Condensate for COVID-19 Diagnosis

| Metabolite | Observation in COVID-19 Patients | Potential Role |

|---|---|---|

| 1-Monomyristin | Downregulated | Biomarker for SARS-CoV-2 Infection |

| This compound | Downregulated | Biomarker for SARS-CoV-2 Infection |

Data sourced from a 2021 study by Barberis et al. published in Metabolites. nih.gov

Lipidomic Profiling in Disease Pathophysiology (e.g., Multiple Sclerosis)

While metabolomic and lipidomic profiling have emerged as critical areas of research in understanding the pathophysiology of neurodegenerative diseases like multiple sclerosis (MS), a direct link between this compound and MS has not been established in the reviewed scientific literature. Studies in MS have identified other classes of lipids, such as certain sphingolipids and phospholipids, as being altered and serving as potential biomarkers for disease presence or progression. frontiersin.orgmdpi.comnih.gov However, at present, there is no specific research identifying this compound as a biomarker in the context of multiple sclerosis.

Utilisation in Food Preservation Technologies

The demonstrated antimicrobial properties of this compound and related monoacylglycerols present an opportunity for their use in food preservation. Microbial contamination is a significant challenge in the food industry, causing spoilage and foodborne illnesses. mdpi.com The ability of compounds like this compound to inhibit the growth of bacteria such as E. coli and S. aureus makes them attractive as potential natural food preservatives. mdpi.com

The application of antimicrobial agents in food packaging is a growing field of technology aimed at extending the shelf-life and safety of food products. researchgate.netresearchgate.net Monoacylglycerols, being generally recognized as safe (GRAS) additives, are well-suited for this purpose. researchgate.net Their incorporation into food-grade nano-micelles or as a component of active packaging materials could provide a sustained release of the antimicrobial agent, inhibiting microbial growth on the food surface over time. researchgate.netresearchgate.net The potential use of this compound in such technologies is supported by its proven effectiveness against key foodborne pathogens. mdpi.com

Future Research Directions and Emerging Paradigms

Comprehensive In Vivo Efficacy and Safety Assessments

While preliminary studies have highlighted the potential of 2-Monomyristin, comprehensive in vivo efficacy and safety assessments are crucial next steps. Future research should focus on robust animal model studies to validate the therapeutic effects observed in in vitro settings. These studies would provide critical data on the compound's bioavailability, pharmacokinetics, and optimal therapeutic window. Furthermore, detailed toxicological analyses are necessary to establish a comprehensive safety profile. For instance, in silico toxicity prediction platforms can be used to initially screen for potential toxicities, which can then be validated through methods like the zebrafish embryo assay.

Elucidation of Broader Biological Activities and Therapeutic Potential

The current understanding of this compound's biological activities is largely centered on its antimicrobial properties. nih.gov Research has shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.netnih.gov However, the full spectrum of its biological activities and therapeutic potential remains largely unexplored. Future investigations should aim to uncover novel pharmacological effects. For example, some monoacylglycerols have been studied for their role in lipid metabolism and as potential signaling molecules. ontosight.ainih.gov Exploring these avenues for this compound could reveal new therapeutic applications in metabolic disorders or other diseases. Additionally, its potential as a neuritogenic agent, similar to other monoglycerides (B3428702) that have been shown to activate signaling pathways involved in neurite outgrowth, warrants investigation. nih.gov

Advanced Computational Modeling for Structure-Based Drug Design

Advanced computational modeling presents a powerful tool for accelerating the development of this compound-based therapeutics. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to understand the molecular basis of its activity and to design more potent and selective derivatives. nih.gov By simulating the interaction of this compound with its biological targets, researchers can identify key structural features responsible for its effects. researchgate.netimist.ma This knowledge can then guide the synthesis of new analogs with improved efficacy and reduced off-target effects. Machine learning algorithms can further enhance these predictive models, enabling high-throughput virtual screening of compound libraries to identify novel candidates.

Sustainable Production and Derivatization Strategies

Developing sustainable and efficient methods for the production of this compound is essential for its future as a therapeutic agent. Current synthesis methods often involve enzymatic hydrolysis of triglycerides or transesterification reactions. nih.govjst.go.jp Future research should focus on optimizing these processes to improve yield and purity, perhaps through the exploration of novel enzyme catalysts or reaction conditions. jst.go.jpmdpi.com Furthermore, the development of innovative derivatization strategies is crucial for creating a diverse library of this compound analogs with a range of physicochemical properties. nih.gov This could involve modifying the acyl chain length or introducing different functional groups to enhance biological activity or improve drug delivery characteristics. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for 2-Monomyristin, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis of this compound (MG(0:0/14:0/0:0)) typically involves esterification of glycerol with myristic acid under controlled catalysis (e.g., lipase or acid/base conditions). Yield optimization requires precise temperature control (40–60°C), solvent selection (e.g., tert-butanol for improved solubility), and stoichiometric ratios (1:1.2 glycerol:myristic acid). Purity (>95%) is confirmed via HPLC with evaporative light scattering detection (ELSD) or NMR spectroscopy . Reagent lot consistency and catalyst activity must be documented to ensure reproducibility .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer: Use a combination of H/C NMR to confirm ester bond formation and regioselectivity (e.g., distinguishing 1- vs. 2-monoglycerides). FT-IR can validate hydroxyl and carbonyl functional groups. For purity, employ thin-layer chromatography (TLC) with iodine visualization and quantify impurities via gas chromatography-mass spectrometry (GC-MS). Elemental analysis (C, H, O) is recommended for new batches .

Q. What are the standard storage conditions to maintain this compound stability in experimental settings?

- Methodological Answer: Store this compound in inert atmospheres (argon or nitrogen) at –20°C to prevent hydrolysis. Solubility in aqueous buffers is limited; use organic solvents (e.g., DMSO or ethanol) for stock solutions, and validate stability via periodic HPLC checks over 72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell-based studies?

- Methodological Answer: Discrepancies often arise from differences in cell lines, solvent carriers (e.g., DMSO toxicity thresholds), or impurity profiles. Design comparative studies using standardized controls (e.g., identical cell passages and solvent concentrations) and validate bioactivity via orthogonal assays (e.g., fluorescence-based lipid uptake vs. mass spectrometry). Statistical power analysis should guide sample sizes to ensure reproducibility .

Q. What experimental strategies are recommended to study this compound’s interaction with lipid membranes or proteins?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with model membranes (e.g., POPC liposomes) or proteins (e.g., lipoprotein lipase). Molecular dynamics simulations (MDS) with force fields like CHARMM36 can predict conformational changes. Cross-validate findings with cryo-EM or X-ray crystallography if complexes are stabilized .

Q. How can researchers assess the metabolic fate of this compound in vivo while minimizing confounding variables?

- Methodological Answer: Employ isotope-labeled C-2-Monomyristin in tracer studies, combined with LC-MS/MS to track metabolites in plasma and tissues. Use germ-free vs. conventional animal models to isolate host vs. microbiota contributions. Ensure blinding during data analysis to reduce bias .

Q. What computational approaches are suitable for predicting this compound’s physicochemical properties or toxicity?

- Methodological Answer: Use QSAR models (e.g., ADMET Predictor) to estimate logP, solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) can predict binding to targets like PPARγ. Validate toxicity via in silico platforms (e.g., ProTox-II) and cross-reference with zebrafish embryo assays .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?

- Methodological Answer: Implement strict quality control (QC) protocols: NMR and HPLC profiles for each batch, lot tracking, and inter-lab validation. Use internal standards (e.g., deuterated analogs) in assays to normalize technical variability .

Q. What statistical frameworks are robust for analyzing dose-response relationships of this compound in heterogeneous systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.